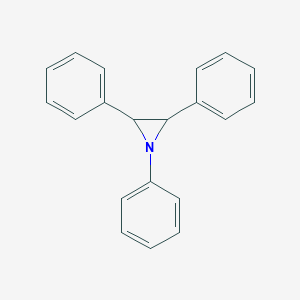

1,2,3-Triphenylaziridine

Description

Significance of Aziridines in Organic Synthesis

Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are highly valuable and versatile building blocks in the field of organic synthesis. Their significance stems primarily from the inherent ring strain of the three-membered ring, which provides a potent thermodynamic driving force for ring-opening reactions. This reactivity allows aziridines to serve as precursors to a diverse array of more complex nitrogen-containing molecules.

The high reactivity of aziridines towards various nucleophiles and electrophiles facilitates the synthesis of valuable organic compounds, including amino acids, amino alcohols, and other heterocyclic systems. unifr.chunifr.ch They are crucial intermediates in the construction of larger, biologically significant molecules and have been employed in the synthesis of natural products and pharmaceuticals. researchgate.net The ability to control the stereochemistry of these ring-opening reactions makes chiral aziridines particularly powerful tools in asymmetric synthesis. researchgate.net

Unique Structural Attributes within Triarylaziridine Systems

The 1,2,3-triphenylaziridine molecule possesses unique structural characteristics that dictate its reactivity. The fundamental aziridine (B145994) core is subject to significant angle and torsional strain, a feature common to all three-membered rings. researchgate.netsaskoer.caiscnagpur.ac.in However, the presence of three phenyl substituents introduces substantial steric and electronic effects that modulate the ring's properties.

Steric Effects: The three bulky phenyl groups attached to the small aziridine ring lead to considerable steric hindrance. This strain further destabilizes the ring, making it more susceptible to cleavage compared to less substituted aziridines. This inherent instability is a key factor in its utility as a reactive intermediate.

Electronic Effects: The electronic nature of the phenyl groups plays a critical role in the molecule's reactivity profile. Research indicates that C-phenyl substituents (at positions 2 and 3) preferentially stabilize the ring-opened form, an azomethine ylide radical cation, more than they stabilize the intact aziridine ring. unifr.chunifr.ch In contrast, an N-phenyl group (at position 1) tends to stabilize the aziridine radical cation itself. unifr.chunifr.ch In 1,2,3-triphenylaziridine, this combination of effects results in a molecule primed for C-C bond cleavage upon thermal or photochemical activation, as the stabilization afforded to the resulting ylide intermediate by the C-phenyl groups lowers the activation energy for this process. unifr.ch Computational studies have shown that such substitutions significantly elongate the C-C bond in the aziridine ring, predisposing it to cleavage. rsc.org

Historical Development of Research on 1,2,3-Triphenylaziridine Reactivity

The investigation into the reactivity of 1,2,3-triphenylaziridine has a rich history, with foundational work being conducted in the mid-1960s. Early research first described the thermal ring-opening of an aziridine to form an azomethine ylide intermediate, which could then be trapped in a cycloaddition reaction. thieme-connect.de Specifically, it was demonstrated that heating 1,2,3-triphenylaziridine in the presence of diethyl acetylenedicarboxylate (B1228247) resulted in the formation of a pyrroline (B1223166) derivative in high yield. cdnsciencepub.comucl.ac.uk

These initial findings opened the door to a deeper exploration of the thermal and photochemical behavior of aziridines. Subsequent studies focused on the stereochemical course of these reactions, establishing them as classic examples of pericyclic reactions governed by orbital symmetry rules. cdnsciencepub.comscispace.com Research on cis- and trans-1,2,3-triphenylaziridine demonstrated that the thermal ring-opening proceeds via a conrotatory mechanism, leading to specific and predictable stereochemical outcomes in the final cycloaddition products. scispace.com These seminal studies established 1,2,3-triphenylaziridine as a model system for studying 1,3-dipolar cycloadditions and the fundamental principles of electrocyclic reactions.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-triphenylaziridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)21(19)18-14-8-3-9-15-18/h1-15,19-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAJUXABDQWRKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914316 | |

| Record name | 1,2,3-Triphenylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34310-77-5, 968-02-5 | |

| Record name | NSC103879 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC36349 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Triphenylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 1,2,3 Triphenylaziridine

The synthesis of 1,2,3-triphenylaziridine, like many aziridines, can be achieved through several routes. A common and historically significant method involves the reaction of an azide (B81097) with an alkene. For instance, the reaction of phenyl azide with stilbene (B7821643) (1,2-diphenylethene) can produce the corresponding 1,2,3-triphenylaziridine. This type of reaction often proceeds via the thermal or photochemical decomposition of the azide to generate a nitrene intermediate, which then adds to the alkene double bond.

Alternatively, aziridines can be formed from the cyclization of haloamines or amino alcohols. core.ac.uk For the specific synthesis of cis- and trans-1,2,3-triphenylaziridine, methods analogous to the reaction of aryl azides with strained alkenes like acenaphthylene (B141429) have been employed, which can yield the desired aziridine (B145994) products in good yields after a period of heating. cdnsciencepub.com The separation of cis and trans isomers is often possible through chromatographic techniques.

Reactivity and Transformational Chemistry of 1,2,3 Triphenylaziridine

Thermal Ring Opening Reactions

The thermal activation of 1,2,3-triphenylaziridine is a cornerstone of its chemistry, initiating a cascade of reactions through the cleavage of the carbon-carbon bond within the strained three-membered ring. This process is an electrocyclic reaction, governed by the principles of orbital symmetry.

Generation of Azomethine Ylides

Upon heating, 1,2,3-triphenylaziridine undergoes a reversible electrocyclic ring-opening to generate a highly reactive intermediate known as an azomethine ylide. ucl.ac.ukcdnsciencepub.com Azomethine ylides are 1,3-dipoles of the allyl anion type, characterized by a C-N-C framework containing four π-electrons. nih.gov The phenyl substituents on the aziridine (B145994) ring stabilize this ylide intermediate, facilitating its formation at moderate temperatures. ucl.ac.uk The rate-limiting step in subsequent reactions is often the initial conversion of the aziridine to the azomethine ylide. cdnsciencepub.comcdnsciencepub.com

The generation of the azomethine ylide from cis-1,2,3-triphenylaziridine (B1607913) is a crucial step that enables its participation in a variety of transformations, most notably 1,3-dipolar cycloadditions. cdnsciencepub.com This transient ylide can be intercepted and trapped by various dipolarophiles, leading to the formation of five-membered heterocyclic rings. ucl.ac.ukcdnsciencepub.com

Stereoisomeric Forms of Azomethine Ylides (S-, U-, W-type)

Quantum-chemical calculations have provided insight into the different stereoisomeric forms of the azomethine ylide generated from 1,2,3-triphenylaziridine. uzh.chresearchgate.net These isomers, often described as S-type (sickle), U-type, and W-type, represent different geometric arrangements of the substituents around the C-N-C core of the ylide. The relative stability and reactivity of these forms can influence the stereochemical outcome of subsequent cycloaddition reactions. The calculations, performed at the DFT B3LYP/6-31G(d) level of theory, have been instrumental in understanding the reaction pathways and are in complete accordance with experimental results. uzh.chresearchgate.net

Conrotatory Ring Opening Mechanisms

The stereochemistry of the thermal ring-opening of aziridines is dictated by orbital symmetry rules. For a 4π-electron system like the breaking C-C bond in an aziridine, the thermally allowed process is a conrotatory ring opening. spcmc.ac.inmasterorganicchemistry.com In a conrotatory motion, the substituents on the breaking bond rotate in the same direction (both clockwise or both counter-clockwise). spcmc.ac.in

Experimental evidence strongly supports that cis-1,2,3-triphenylaziridine undergoes a conrotatory ring opening to form a specific stereoisomer of the azomethine ylide. cdnsciencepub.comcdnsciencepub.com This is confirmed by the stereochemistry of the products obtained when the ylide is trapped. For instance, the reaction with various dipolarophiles consistently yields products where the stereochemical relationship of the phenyl groups is explained by a conrotatory opening followed by a stereospecific cycloaddition. cdnsciencepub.comcdnsciencepub.com This adherence to the Woodward-Hoffmann rules is a defining feature of the thermal chemistry of 1,2,3-triphenylaziridine.

1,3-Dipolar Cycloaddition Reactions

The azomethine ylide generated from the thermal ring-opening of 1,2,3-triphenylaziridine is a versatile intermediate for synthesizing complex heterocyclic structures via 1,3-dipolar cycloadditions. core.ac.uk In these reactions, the 1,3-dipole (the azomethine ylide) reacts with a dipolarophile (typically an alkene or alkyne) in a concerted [3+2] cycloaddition to form a five-membered ring. sci-rad.com

Cycloadditions with Activated Alkenes and Alkynes

Azomethine ylides react readily with alkenes and alkynes that are "activated" by electron-withdrawing groups. nih.gov These electron-deficient dipolarophiles are more reactive towards the electron-rich azomethine ylide. The stereochemistry of the cycloaddition products derived from cis-1,2,3-triphenylaziridine's ylide with dipolarophiles such as dimethyl maleate (B1232345), dimethyl fumarate (B1241708), and maleic anhydride (B1165640) is consistent with a stereospecific cis-cis cycloaddition to the dipolarophile. cdnsciencepub.comcdnsciencepub.com The reaction between the ylide derived from 1,2,3-triphenylaziridine and diethyl acetylenedicarboxylate (B1228247) proceeds with a nearly quantitative yield to form the corresponding Δ³-pyrroline. sci-rad.com

Reactions with Dimethyl Acetylenedicarboxylate (DMAD)

Dimethyl acetylenedicarboxylate (DMAD) is a highly reactive and commonly used dipolarophile in reactions with azomethine ylides. The reaction of cis-N-aryl-2,3-diphenylaziridines, including 1,2,3-triphenylaziridine, with DMAD is dependent only on the concentration of the aziridine, which indicates that the slow step is the ring-opening to the azomethine ylide, which is then rapidly trapped by the DMAD. cdnsciencepub.comcdnsciencepub.com This cycloaddition yields Δ³-pyrrolines. cdnsciencepub.com

Computational studies have explored the mechanism of the cycloaddition between the 1,2,3-triphenylaziridine-derived ylide and DMAD, confirming a concerted pathway. uzh.chresearchgate.net The stereospecificity of the reaction provides further evidence for the conrotatory generation of the ylide intermediate. cdnsciencepub.comcdnsciencepub.com

Table 1: 1,3-Dipolar Cycloaddition of 1,2,3-Triphenylaziridine-Derived Ylide with Various Dipolarophiles

| Dipolarophile | Product Type | Stereochemistry Notes | Reference(s) |

|---|---|---|---|

| Dimethyl Acetylenedicarboxylate (DMAD) | Δ³-Pyrroline | Consistent with conrotatory ylide generation and stereospecific cycloaddition. | cdnsciencepub.com, cdnsciencepub.com |

| Diethyl Acetylenedicarboxylate | Δ³-Pyrroline | Almost quantitative yield. | sci-rad.com |

| Dimethyl Fumarate | Pyrrolidine (B122466) | Product possesses trans-2,5-phenyl groups. | cdnsciencepub.com, cdnsciencepub.com, rsc.org |

| Dimethyl Maleate | Pyrrolidine | Product possesses trans-2,5-phenyl groups. | cdnsciencepub.com, cdnsciencepub.com, rsc.org |

| Maleic Anhydride | Pyrrolidine Adduct | Consistent with conrotatory ylide generation. | cdnsciencepub.com, cdnsciencepub.com |

| trans-Dibenzoylethylene | Pyrrolidine | Product possesses trans-2,5-phenyl groups. | rsc.org |

Reactions with Diethylacetylene Dicarboxylate

The thermal reaction of 1,2,3-triphenylaziridine with diethylacetylene dicarboxylate (DEAD) serves as a classic example of a 1,3-dipolar cycloaddition. This transformation proceeds through the initial thermal cleavage of the aziridine's carbon-carbon bond to form a transient azomethine ylide intermediate. nih.govglobalauthorid.com This highly reactive ylide is then trapped in situ by the dipolarophile, DEAD.

The cycloaddition between the 1,2,3-triphenylazomethine ylide and the electron-deficient alkyne, diethylacetylene dicarboxylate, leads to the formation of a five-membered heterocyclic ring system. sci-rad.com The resulting product is 1,2,3-triphenyl-4,5-dicarboethoxy-Δ³-pyrroline, which is a dihydropyrrole derivative. sci-rad.com This [3+2] cycloaddition reaction is reported to proceed with a nearly quantitative yield, highlighting its efficiency in constructing substituted pyrroline (B1223166) frameworks. sci-rad.com

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |

| 1,2,3-Triphenylaziridine | Diethylacetylene Dicarboxylate | 1,2,3-Triphenyl-4,5-dicarboethoxy-Δ³-pyrroline | [3+2] Cycloaddition | nih.govsci-rad.com |

Reactions with Maleic Anhydride

Similar to its reaction with acetylenic dipolarophiles, 1,2,3-triphenylaziridine reacts with olefinic dipolarophiles such as maleic anhydride. The reaction is initiated by the thermal ring-opening of the aziridine to generate the corresponding azomethine ylide. nih.govglobalauthorid.com This intermediate then undergoes a [3+2] cycloaddition with maleic anhydride. nih.govcdnsciencepub.com

This cycloaddition results in the formation of a highly substituted pyrrolidine derivative. cdnsciencepub.com The reaction with maleic anhydride, a cis-configured dipolarophile, is stereospecific, meaning the geometry of the alkene is retained in the newly formed five-membered ring. cdnsciencepub.com For instance, the reaction of cis-3-benzoyl-1-cyclohexyl-2-(2-thienyl)aziridine with maleic anhydride yields a pyrrolidine adduct where the anhydride moiety maintains a cis relationship. cdnsciencepub.com While this specific example uses a different aziridine, the principle of stereospecificity in concerted cycloadditions is general. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Ref. |

| 1,2,3-Triphenylaziridine | Maleic Anhydride | Substituted Pyrrolidine-dicarboxylic Anhydride | [3+2] Cycloaddition | nih.govglobalauthorid.comcdnsciencepub.com |

Reactions with Dicyanobutenedioates

The reaction of azomethine ylides derived from aziridines with strongly electron-deficient alkenes like dialkyl 2,3-dicyanobutenedioates (e.g., dimethyl dicyanofumarate and dimethyl dicyanomaleate) presents complex mechanistic possibilities. uzh.ch While many 1,3-dipolar cycloadditions are concerted pericyclic reactions, the use of highly activated dipolarophiles can shift the mechanism towards a stepwise pathway involving a zwitterionic intermediate. uzh.chcore.ac.uk This can lead to a loss of stereospecificity.

However, in the case of cis-1,2,3-triphenylaziridine reacting with dimethyl dicyanofumarate, the reaction proceeds stereoselectively to yield a single stereoisomeric pyrrolidine product. core.ac.uk This outcome suggests a concerted, orbital-symmetry-controlled process is favored. The presence of the N-phenyl group is believed to be crucial for maintaining this stereoselectivity, possibly due to electronic or steric factors that disfavor the formation or equilibration of the zwitterionic intermediate that would otherwise lead to stereochemical scrambling. uzh.chcore.ac.uk This is in contrast to analogous reactions with 1-methyl-2,3-diphenylaziridine, which yield mixtures of stereoisomers, indicating a stepwise mechanism. core.ac.uk

| Reactant 1 | Reactant 2 | Product | Mechanism Note | Ref. |

| cis-1,2,3-Triphenylaziridine | Dimethyl Dicyanofumarate | Stereoisomeric Pyrrolidine-3,4-dicarboxylate | Concerted [3+2] Cycloaddition | core.ac.uk |

Reactions with Thioketones

The thermal reaction of 1,2,3-triphenylaziridine with thioketones provides a direct route to sulfur-containing heterocycles. The process involves a [3+2] cycloaddition between the thermally generated azomethine ylide and the C=S double bond of the thioketone. core.ac.ukresearchgate.net This reaction leads to the formation of substituted 1,3-thiazolidine derivatives. core.ac.uk

Studies involving the related trans-1-methyl-2,3-diphenylaziridine and various aromatic and cycloaliphatic thioketones have shown that these cycloadditions proceed stereoselectively. core.ac.uk The stereochemistry of the resulting thiazolidine (B150603) is consistent with a concerted cycloaddition mechanism occurring from the (E,E)-configured azomethine ylide, which is formed via a conrotatory ring-opening of the trans-aziridine. core.ac.uk This stereospecificity underscores the concerted nature of the cycloaddition step, in accordance with orbital symmetry rules. core.ac.uk

| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Ref. |

| 1,2,3-Triphenylaziridine | Aromatic/Cycloaliphatic Thioketones | Substituted 1,3-Thiazolidine | [3+2] Cycloaddition | core.ac.ukresearchgate.net |

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Thiazolidines)

The chemistry of 1,2,3-triphenylaziridine is a powerful tool for the synthesis of diverse five-membered nitrogen-containing heterocycles. nih.govcdnsciencepub.comacs.org The central strategy involves the thermal electrocyclic ring-opening of the aziridine to produce a 1,3-dipole known as an azomethine ylide. This reactive intermediate is not isolated but is trapped in situ by a suitable dipolarophile in a [3+2] cycloaddition reaction. organic-chemistry.orgwikipedia.org

Pyrrolidines and Pyrrolines : The reaction with various alkenes and alkynes (dipolarophiles) leads to the construction of the pyrrolidine or pyrroline skeleton.

Reaction with electron-deficient alkynes like diethylacetylene dicarboxylate yields highly functionalized Δ³-pyrrolines. sci-rad.com

Reaction with alkenes such as maleic anhydride, dialkyl fumarates, and dialkyl maleates produces substituted pyrrolidines. nih.govcdnsciencepub.comrsc.org The use of dicyanobutenedioates also gives pyrrolidines, with the stereochemical outcome being dependent on the specific aziridine substrate. core.ac.uk

Thiazolidines : When a molecule containing a carbon-sulfur double bond is used as the dipolarophile, the cycloaddition leads to sulfur-containing heterocycles.

The reaction with thioketones results in the formation of the 1,3-thiazolidine ring system. core.ac.uknih.gov

This methodology provides a convergent and often stereocontrolled route to complex heterocyclic structures from readily accessible starting materials. acs.org

Stereochemical Outcomes and Regioselectivity in Cycloadditions

The stereochemical and regiochemical outcomes of cycloaddition reactions involving 1,2,3-triphenylaziridine are governed by the principles of pericyclic reactions and frontier molecular orbital (FMO) theory. organic-chemistry.orgwikipedia.org

Stereochemical Control: The stereochemistry of these reactions is established in two key stages: the aziridine ring-opening and the subsequent cycloaddition.

Ring-Opening : The thermal electrocyclic ring-opening of the aziridine to an azomethine ylide is governed by orbital symmetry rules (Woodward-Hoffmann rules). This process is typically a conrotatory opening. core.ac.uk Consequently, the stereochemistry of the starting aziridine dictates the geometry of the resulting azomethine ylide. For example, a cis-substituted aziridine will open to an (E,Z)-configured ylide, while a trans-aziridine will yield an (E,E)-ylide. core.ac.uk

Cycloaddition : In a concerted [3+2] cycloaddition, the reaction is stereospecific with respect to both the 1,3-dipole (the azomethine ylide) and the dipolarophile. organic-chemistry.orglibretexts.org This means that the relative stereochemistry of the substituents on the dipolarophile is retained in the product. The reaction of cis-1,2,3-triphenylaziridine with dimethyl dicyanofumarate to give a single product is a clear example of this stereochemical control. core.ac.uk Similarly, reactions with thioketones are also highly stereoselective. core.ac.uk Pyrrolidine products obtained from the reaction of 1,2,3-triphenylaziridine with dialkyl fumarate and maleate consistently show trans-phenyl groups at the 2- and 5-positions, indicating that the reaction proceeds through a trans-substituted azomethine ylide intermediate. rsc.org

A switch to a stepwise, non-concerted mechanism, which can occur with highly electron-deficient dipolarophiles, allows for rotation around single bonds in the zwitterionic intermediate, leading to a loss of stereospecificity. uzh.chcore.ac.uk The N-phenyl substituent in 1,2,3-triphenylaziridine appears to favor the concerted pathway more than an N-alkyl substituent does. uzh.chcore.ac.uk

Regioselectivity: Regioselectivity refers to the orientation of the dipole addition to an unsymmetrical dipolarophile. This is primarily controlled by electronic factors, which can be rationalized using FMO theory. organic-chemistry.orgwikipedia.org The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The preferred regioisomer is the one that results from the combination of the atoms with the largest orbital coefficients in the interacting HOMO and LUMO. wikipedia.org Steric effects can also play a significant role in directing the regiochemical outcome. wikipedia.org In the reactions of the symmetrical azomethine ylide from 1,2,3-triphenylaziridine with symmetrical dipolarophiles like diethylacetylene dicarboxylate or maleic anhydride, regioselectivity is not a factor. However, with unsymmetrical dipolarophiles, a high degree of regioselectivity is often observed.

Mechanistic Investigations of 1,2,3 Triphenylaziridine Transformations

Unimolecular Ring Opening Mechanisms

The thermal or photochemical cleavage of the carbon-carbon bond in 1,2,3-triphenylaziridine is a key step in its reactivity, leading to the formation of an azomethine ylide. This process is an example of an electrocyclic reaction, governed by the principles of orbital symmetry. unt.eduyoutube.com The unimolecular ring-opening of the aziridine (B145994) ring is often the rate-determining step in its subsequent reactions. researchgate.netcdnsciencepub.com

Under thermal conditions, the ring-opening of aziridines like 1,2,3-triphenylaziridine proceeds via a conrotatory motion. unt.educore.ac.ukepfl.ch This means that the substituents on the breaking carbon-carbon bond rotate in the same direction (both clockwise or both counter-clockwise). wikipedia.org Conversely, photochemical ring-opening occurs through a disrotatory process, where the substituents rotate in opposite directions. unt.eduwikipedia.org The presence of an electron-withdrawing group on the nitrogen atom can render the aziridine ring unstable to heat, facilitating the ring opening by stabilizing the resulting dipole. youtube.com

The azomethine ylide generated from the ring-opening of 1,2,3-triphenylaziridine can exist in different stereoisomeric forms, such as S- (or trans), U-, and W- (or cis) types. researchgate.netuzh.chscite.ai The specific stereochemistry of the ylide formed is dictated by the stereochemistry of the starting aziridine and the mode of ring-opening (conrotatory or disrotatory).

Concerted vs. Non-Concerted Cycloaddition Pathwaysscite.aiuzh.ch

Once formed, the azomethine ylide from 1,2,3-triphenylaziridine can undergo [3+2] cycloaddition reactions with various dipolarophiles. researchgate.netacs.orgacs.org A central question in these reactions is whether they proceed through a concerted mechanism, where the two new sigma bonds are formed simultaneously, or a stepwise, non-concerted pathway involving a zwitterionic intermediate. scite.aiuzh.ch

Role of Zwitterionic Intermediatesscite.aiuzh.ch

The nature of the cycloaddition pathway is highly dependent on the electronic properties of both the azomethine ylide and the dipolarophile. researchgate.netuzh.chuzh.ch In reactions with electron-deficient dipolarophiles, such as those containing cyano or ester groups, a stepwise mechanism involving a zwitterionic intermediate becomes more likely. uzh.chscite.aiuzh.ch Strong electron-withdrawing substituents on the dipolarophile can significantly lower the energy barrier for the formation of these zwitterionic intermediates, making the stepwise pathway competitive with the concerted one. researchgate.netuzh.chuzh.ch The presence of these intermediates can lead to a loss of stereospecificity, as rotation around single bonds in the zwitterion can occur before ring closure. core.ac.ukuzh.ch In some cases, these zwitterionic intermediates have been trapped or their existence inferred from the product distribution. mdpi.com

Electronic and Steric Effects on Reaction Fidelityscite.aiuzh.ch

The balance between the concerted and stepwise pathways is a delicate interplay of electronic and steric factors. researchgate.netuzh.ch While strong electron-withdrawing groups on the dipolarophile favor a stepwise mechanism, the introduction of substituents on the azomethine ylide that destabilize the positive charge in a potential zwitterionic intermediate can favor a concerted cycloaddition. researchgate.netuzh.chscite.ai For instance, replacing the N-methyl group in an aziridine with an N-phenyl group can switch the reaction mechanism from non-concerted to concerted, leading to a stereoselective outcome. core.ac.uk Steric hindrance can also play a role, although its influence is not always sufficient to change the reaction mechanism from concerted to stepwise. researchgate.net

Analysis of Stereochemical Control in Aziridine Reactivityuzh.chacs.org

The stereochemical outcome of the transformations of 1,2,3-triphenylaziridine is a direct consequence of the mechanistic pathways involved.

Stereospecificity and Diastereoselectivity in Cycloadditionsuzh.chacs.org

In cases where the reaction proceeds through two consecutive concerted reactions—electrocyclic ring-opening and 1,3-dipolar cycloaddition—a high degree of stereocontrol is observed. researchgate.net For example, cis-1,2,3-triphenylaziridine (B1607913) can react with certain dipolarophiles to give only one stereoisomeric product, consistent with a concerted pathway. core.ac.ukuzh.ch The stereospecificity of these reactions is a hallmark of orbital symmetry-controlled processes. researchgate.net However, when the reaction proceeds via a stepwise mechanism with a zwitterionic intermediate, a loss of stereospecificity is often observed, leading to a mixture of diastereomers. core.ac.ukuzh.chnih.gov Excellent diastereoselectivities have been observed in certain intramolecular [3+2] cycloadditions of aziridinyl derivatives. nih.gov

Orbital Symmetry Principles in Pericyclic Transformationsuzh.ch

The stereochemical course of the electrocyclic ring-opening of 1,2,3-triphenylaziridine is a classic example of the application of the Woodward-Hoffmann rules. unt.eduepfl.chwikipedia.org These rules predict that the thermal ring-opening of a 4π-electron system like an aziridine will be conrotatory, while the photochemical ring-opening will be disrotatory. unt.eduwikipedia.org This has been experimentally verified, with the stereochemistry of the resulting azomethine ylide and the final cycloadducts being consistent with these predictions in concerted reactions. cdnsciencepub.comcore.ac.ukresearchgate.net The stereochemistry of the cycloaddition step itself is also governed by orbital symmetry, with the suprafacial-suprafacial approach of the 1,3-dipole and the dipolarophile being the favored pathway in many cases. cdnsciencepub.com

Kinetic Aspects of Ring Opening and Subsequent Reactions

The transformation of 1,2,3-triphenylaziridine, particularly its conversion to an azomethine ylide intermediate, is a process governed by distinct kinetic parameters. The study of these kinetics reveals crucial details about the reaction mechanism, including the rate-determining steps and the nature of the transition states involved. Both experimental and computational methods have been employed to quantify the energetics of the aziridine ring-opening and the subsequent reactions of the resulting ylide.

Rate-Determining Step and Reaction Order

Activation Parameters and Substituent Effects

The kinetics of the thermal ring-opening of cis-1,2,3-triphenylaziridine have been investigated to determine the activation parameters for this transformation. Analysis of the reaction rates at different temperatures has provided the enthalpy and entropy of activation, which offer insight into the energy requirements and the molecular order of the transition state. cdnsciencepub.com

| Compound | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) | Source |

| cis-1,2,3-Triphenylaziridine | 21.6 ± 0.4 | -0.4 ± 1 | cdnsciencepub.com |

The small value of the activation entropy (ΔS‡) suggests that the transition state for the ring-opening is not significantly more or less ordered than the ground state aziridine molecule. cdnsciencepub.com

Furthermore, the influence of substituents on the N-phenyl ring has been quantified. For the reaction of N-aryl-cis-2,3-diphenylaziridines, a Hammett reaction constant (ρ) of -0.80 was determined for the ring-opening step. cdnsciencepub.comcdnsciencepub.com This negative value indicates that electron-donating groups on the N-aryl substituent accelerate the reaction. This is consistent with a transition state that involves the development of some positive charge on the nitrogen atom, which is stabilized by electron-donating groups. cdnsciencepub.com

Computational Insights into Ring-Opening Barriers

Quantum-chemical calculations, specifically using Density Functional Theory (DFT), have provided a more detailed picture of the energy landscape for the thermal ring-opening of 1,2,3-triphenylaziridine. uzh.chscite.ai These studies have calculated the energy barriers for the conrotatory ring-opening of both cis- and trans-1,2,3-triphenylaziridine, which lead to different stereoisomers of the corresponding azomethine ylide (S-ylide, W-ylide, and U-ylide). uzh.ch

The calculations show that replacing a methyl group at the N1 position (as in 1-methyl-2,3-diphenylaziridine) with a phenyl group (as in 1,2,3-triphenylaziridine) generally lowers the energy barrier for the aziridine ring-opening. uzh.ch However, it raises the barriers for the interconversion between the different ylide isomers. uzh.ch

| Transformation | Relative Free Gibbs Energy Barrier (kcal/mol) | Source |

| cis-1,2,3-Triphenylaziridine → S-ylide | 26.1 | uzh.ch |

| trans-1,2,3-Triphenylaziridine → W-ylide | 29.5 | uzh.ch |

| trans-1,2,3-Triphenylaziridine → U-ylide | 34.0 | uzh.ch |

Calculated at the DFT B3LYP/6-31G(d) level in toluene (B28343) at 298K. uzh.ch

These computational results highlight that the stereochemistry of the starting aziridine dictates the initial ylide formed and that significant energy barriers can prevent the isomerization between different ylide forms. uzh.ch

Kinetics of Subsequent Cycloadditions

Once the azomethine ylide is formed, its subsequent reactions are typically fast. However, the kinetics of these cycloaddition steps can be influenced by the nature of the reacting partner (dipolarophile). researchgate.net The presence of strong electron-withdrawing groups on the dipolarophile can significantly lower the energy barrier for the formation of an intermediate zwitterion, making a stepwise cycloaddition pathway competitive with the concerted one. uzh.chresearchgate.net The balance between the concerted and stepwise mechanisms is governed by a delicate interplay of electronic and steric effects in both the azomethine ylide and the dipolarophile. uzh.chresearchgate.net For instance, the reaction of the azomethine ylide derived from cis-1,2,3-triphenylaziridine with dicyanofumarate was found to be stereoselective, consistent with a concerted mechanism. uzh.ch

Computational and Theoretical Chemistry of 1,2,3 Triphenylaziridine

Quantum Chemical Calculations and Modeling

Quantum chemical calculations have become an indispensable tool for investigating the properties of strained heterocycles like 1,2,3-triphenylaziridine. cityu.edu.hk These methods solve the molecular Schrödinger equation to determine molecular structures and energies, providing a foundational understanding of the compound's behavior.

Density Functional Theory (DFT) has been a prominent method for studying 1,2,3-triphenylaziridine and its derivatives. numberanalytics.com Specifically, the B3LYP functional combined with the 6-31G(d) basis set has been successfully employed to perform quantum-chemical calculations on the thermal ring-opening of 1,2,3-triphenylaziridine. uzh.chresearchgate.netresearchgate.net This level of theory has proven effective in modeling the formation of corresponding azomethine ylides and their subsequent cycloaddition reactions. uzh.chresearchgate.netresearchgate.net The calculations are reported to be in complete accordance with experimental results, highlighting the predictive power of this theoretical approach. uzh.chresearchgate.net DFT methods are broadly used to investigate potential energy surfaces, including reactants, transition states, and products, to elucidate reaction mechanisms. numberanalytics.comuit.no

Table 1: Computational Methodologies Applied to 1,2,3-Triphenylaziridine Studies This table is interactive. Click on headers to sort.

| Method/Functional | Basis Set | Application | Reference(s) |

|---|---|---|---|

| DFT / B3LYP | 6-31G(d) | Thermal ring-opening, Cycloaddition reactions | uzh.ch, researchgate.net, researchgate.net |

| DFT / B3LYP | 6-311G(d,p) | General mechanism analysis | smu.edu |

To accurately model chemical reactions in solution, it is crucial to account for the influence of the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are frequently used in conjunction with DFT calculations to simulate the solvent environment. griffith.edu.aufaccts.deosti.gov In the study of 1,2,3-triphenylaziridine's thermal ring-opening and cycloaddition to various dipolarophiles, the PCM solvation model was applied. uzh.chresearchgate.netresearchgate.net This approach treats the solvent as a continuous dielectric medium, which realistically models the solute-solvent interactions without the prohibitive computational cost of explicitly including individual solvent molecules. faccts.demdpi.com The use of PCM ensures that the calculated reaction pathways and energy barriers are relevant to the conditions under which the experiments are typically performed. uzh.chresearchgate.net

Density Functional Theory (DFT) Studies

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for the detailed analysis of reaction mechanisms. smu.edu For 1,2,3-triphenylaziridine, theoretical calculations have been pivotal in understanding its thermally induced reactions. The primary reaction pathway involves the thermal conrotatory ring-opening of the aziridine (B145994) to form an azomethine ylide intermediate. uzh.chscholaris.ca This ylide can exist in different conformations, such as S-, U-, and W-types. uzh.chresearchgate.netresearchgate.net

DFT calculations at the B3LYP/6-31G(d) level have been used to model this ring-opening process and the subsequent 1,3-dipolar cycloaddition of the resulting azomethine ylide with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD). uzh.chresearchgate.net A key insight from these studies is the elucidation of the switch between a concerted and a non-concerted, stepwise reaction mechanism. uzh.chresearchgate.netuzh.ch It was found that strong electron-withdrawing substituents on the dipolarophile can lower the energy barrier for the formation of a zwitterionic intermediate, making a stepwise cycloaddition competitive with the concerted pathway. researchgate.net The computational analysis of the reaction path helps to identify stationary points (reactants, products, transition states) and intermediates, providing a comprehensive energy profile of the reaction. smu.edu

Theoretical Predictions of Reactivity and Stereoselectivity

A significant advantage of computational modeling is its ability to predict chemical reactivity and stereoselectivity. acs.org In the case of 1,2,3-triphenylaziridine, theoretical calculations have successfully explained and predicted the outcomes of its cycloaddition reactions. For instance, the reaction of cis-1,2,3-triphenylaziridine (B1607913) with certain dipolarophiles yields a single stereoisomeric product. uzh.ch This high stereoselectivity is predicted by orbital-symmetry control rules, which favor a concerted reaction mechanism. uzh.ch

Furthermore, computational studies can predict how changes in the electronic and steric properties of reactants will influence the reaction pathway. researchgate.net Calculations have shown that the balance between concerted and stepwise mechanisms is delicate and is governed by effects in both the azomethine ylide and the dipolarophile. researchgate.net By modeling the transition states for different pathways, chemists can predict which products are likely to form and under what conditions, guiding synthetic efforts. For example, the theory was tested that introducing substituents into the azomethine ylide that destabilize the positive charge in a potential zwitterionic intermediate would favor a concerted cycloaddition, a hypothesis that was subsequently verified experimentally. researchgate.net

Electronic Structure Analysis of Aziridine Ring Strain and Ylide Characteristics

The reactivity of the 1,2,3-triphenylaziridine ring is fundamentally linked to its electronic structure and inherent ring strain. Aziridines undergo thermal and photochemical ring-opening reactions primarily to relieve this strain. The computational investigation of the thermal ring-opening to an azomethine ylide inherently probes the energetic consequences of this strain, as the energy barrier to opening is a measure of the ring's kinetic stability.

Upon ring-opening, an azomethine ylide is formed, which is a neutral 1,2-dipolar molecule. scholaris.cawikipedia.org This ylide possesses a formally negatively charged carbon and a formally positively charged nitrogen atom, making it a classic N-centered 1,3-dipole. uzh.chwikipedia.org Computational studies have characterized the different geometries (S-, U-, and W-shapes) of the azomethine ylide derived from 1,2,3-triphenylaziridine. uzh.chresearchgate.net The electronic nature of these ylides dictates their reactivity in 1,3-dipolar cycloadditions. wikipedia.org Furthermore, under different conditions, such as photoinduced electron transfer, the 1,2,3-triphenylaziridine radical cation can be formed, which can also undergo ring-opening to generate an azomethine ylide radical cation, a species that has been characterized by computational and spectroscopic methods.

Table 2: Computationally Studied Reactions of 1,2,3-Triphenylaziridine This table is interactive. Click on headers to sort.

| Reaction Type | Key Computational Finding | Significance | Reference(s) |

|---|---|---|---|

| Thermal Ring-Opening | Formation of S-, U-, and W-type azomethine ylides modeled. | Characterizes the key reactive intermediate. | uzh.ch, researchgate.net, researchgate.net |

| 1,3-Dipolar Cycloaddition | Mechanism can switch from concerted to stepwise (non-concerted). | Explains how substituents on the reaction partner alter the pathway. | uzh.ch, researchgate.net, uzh.ch |

| Stereoselective Cycloaddition | Prediction of a single diastereomer based on orbital symmetry control. | Demonstrates the predictive power of theory for stereochemical outcomes. | uzh.ch |

Advanced Characterization Techniques in 1,2,3 Triphenylaziridine Research

Spectroscopic Analysis for Mechanistic and Stereochemical Elucidation (e.g., NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic study of organic compounds, including 1,2,3-triphenylaziridine. msu.educhemrxiv.org It operates on the principle that atomic nuclei with a property called "spin" will align in specific ways in the presence of a magnetic field. msu.edu By applying radiofrequency pulses, these nuclei can be excited, and the signals they emit upon returning to their ground state provide a wealth of information about their chemical environment, connectivity, and spatial proximity. organicchemistrydata.org

For 1,2,3-triphenylaziridine and its derivatives, ¹H and ¹³C NMR are fundamental for confirming the molecular framework. The chemical shifts (δ) of the aziridine (B145994) ring protons and carbons are particularly diagnostic. For instance, in related substituted aziridines, the protons on the three-membered ring typically appear as singlets or multiplets in the ¹H NMR spectrum, with their exact chemical shift influenced by the substituents and their stereochemical relationship. rsc.org

More advanced, multi-pulse 2D NMR experiments are indispensable for deeper mechanistic and stereochemical investigations. organicchemistrydata.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, helping to piece together the spin systems within the molecule.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate protons directly with the carbons they are attached to, allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for connecting different parts of the molecule and confirming substituent placement. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This is one of the most powerful tools for determining stereochemistry. acdlabs.com NOESY identifies nuclei that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. ceitec.cz This through-space correlation is known as the Nuclear Overhauser Effect (NOE). By observing NOE cross-peaks between specific protons, chemists can deduce the relative configuration of stereocenters. For example, in the synthesis of highly substituted aziridines, NOESY experiments have been critical in assigning the relative stereochemistry by observing the spatial proximity of substituents on the aziridine ring. researchgate.net A strong NOE signal between two protons indicates they are on the same face of the ring (cis), while the absence of a signal suggests they are on opposite faces (trans).

In mechanistic studies, NMR can be used to monitor reactions in real time or to analyze the stereochemical outcome of a transformation. nih.gov For example, when 1,2,3-triphenylaziridine is used as a precursor to generate an azomethine ylide for cycloaddition reactions, the stereochemistry of the resulting five-membered ring product is directly linked to the stereochemistry of the starting aziridine and the reaction mechanism. NMR and NOESY analysis of the product mixture can reveal whether the reaction proceeded through a concerted or stepwise pathway. core.ac.ukunife.it

| NMR Experiment | Primary Application in 1,2,3-Triphenylaziridine Research | Type of Information Obtained |

|---|---|---|

| ¹H NMR | Basic structural confirmation and purity assessment. | Chemical environment and number of different types of protons. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Chemical environment and number of different types of carbons. msu.edu |

| COSY | Establishing proton-proton connectivity. | Identifies adjacent protons (through-bond coupling). |

| HSQC / HMQC | Assigning the carbon skeleton. | Correlates protons to their directly attached carbons. nih.gov |

| NOESY / ROESY | Determining relative stereochemistry. | Identifies protons that are close in space (through-space interaction). acdlabs.comceitec.cz |

X-ray Crystallography for Absolute Configuration and Structural Confirmation

While NMR techniques are powerful for determining relative stereochemistry in solution, X-ray crystallography provides the most definitive and unambiguous proof of a molecule's three-dimensional structure, including its absolute configuration in the solid state. encyclopedia.pub The technique involves directing X-rays at a single, well-ordered crystal of the compound. The X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of a precise three-dimensional map of electron density, from which the exact positions of all atoms in the crystal lattice can be determined. nih.govmdpi.com

For chiral molecules like derivatives of 1,2,3-triphenylaziridine, X-ray crystallography is the gold standard for determining absolute configuration. mit.edu This is often achieved through the use of anomalous diffraction, an effect that becomes significant when the crystal contains atoms heavier than oxygen. mit.edu By analyzing the subtle differences in the diffraction pattern (specifically between Friedel pairs of reflections), the true handedness of the molecule can be established. mit.edu

| Crystallographic Parameter | Significance in Structural Analysis |

|---|---|

| Space Group | Describes the symmetry of the crystal lattice. Centrosymmetric vs. non-centrosymmetric space groups are key for chiral molecules. nih.gov |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the basic repeating unit of the crystal. rsc.org |

| Atomic Coordinates (x, y, z) | Precise location of each atom in the unit cell, defining the molecular structure. |

| Bond Lengths & Angles | Provides exact geometric details of the molecule, confirming connectivity and identifying any structural strain. |

| Flack Parameter | A value used to determine the absolute configuration of a chiral molecule from anomalous diffraction data. A value near zero confirms the assigned configuration. encyclopedia.pubmit.edu |

Synthetic Utility and Applications in Organic Chemistry

1,2,3-Triphenylaziridine as a Precursor for Complex Nitrogen Heterocycles

The most prominent application of 1,2,3-triphenylaziridine in organic synthesis is its use as a stable, isolable precursor for the generation of the corresponding C,N,C-triphenyl-substituted azomethine ylide. This reactive intermediate readily participates in [3+2] cycloaddition reactions with a wide range of dipolarophiles, providing a direct and efficient route to various five-membered nitrogen heterocycles. core.ac.uksci-rad.comrsc.org The reaction's versatility is demonstrated by the array of dipolarophiles that can be employed, including alkenes, alkynes, and carbonyl compounds. nih.gov

For instance, the reaction of 1,2,3-triphenylaziridine with electron-deficient alkenes, such as dialkyl fumarates and maleates, leads to the formation of highly substituted pyrrolidines. rsc.org Similarly, cycloaddition with alkynes, like diethyl acetylenedicarboxylate (B1228247), yields the corresponding dihydropyrrole derivatives. sci-rad.com The scope of this reaction extends to hetero-dipolarophiles as well. For example, the reaction with carbonyl compounds such as aldehydes results in the formation of oxazolidine (B1195125) rings. nih.govmdpi.com Furthermore, cycloaddition with thioketones has been shown to produce 1,3-thiazolidine derivatives. core.ac.uk

The following table summarizes representative examples of complex nitrogen heterocycles synthesized from 1,2,3-triphenylaziridine.

| Dipolarophile | Resulting Heterocycle | Reaction Conditions | Reference |

| Diethyl Fumarate (B1241708) | Diethyl 1,2,5-triphenylpyrrolidine-3,4-dicarboxylate | Toluene (B28343), reflux | rsc.org |

| Diethyl Maleate (B1232345) | Diethyl 1,2,5-triphenylpyrrolidine-3,4-dicarboxylate | Toluene, reflux | rsc.org |

| Diethyl Acetylenedicarboxylate | Diethyl 1,2,5-triphenyl-3-pyrroline-3,4-dicarboxylate | Toluene, reflux | sci-rad.com |

| Benzaldehyde | 2,4,5-Triphenyloxazolidine derivatives | Heat | nih.gov |

| Aromatic Thioketones | cis-2,4,5-Triphenyl-1,3-thiazolidine derivatives | Toluene, boiling | core.ac.uk |

Utility in the Construction of Polycyclic and Stereochemically Defined Architectures

A significant aspect of the synthetic utility of 1,2,3-triphenylaziridine lies in its application for constructing stereochemically defined and polycyclic systems. The thermal ring-opening of the aziridine (B145994) is a stereospecific process governed by orbital symmetry rules, proceeding in a conrotatory manner to form a specific azomethine ylide isomer. core.ac.ukscispace.com This stereochemical information is then transferred to the cycloadduct in a subsequent concerted [3+2] cycloaddition reaction.

Specifically, cis-1,2,3-triphenylaziridine (B1607913) undergoes conrotatory ring-opening to afford the trans-substituted azomethine ylide, which upon reaction with a dipolarophile, yields a product with a specific relative stereochemistry. core.ac.uk Conversely, the trans-aziridine would be expected to form the cis-ylide. This stereospecificity allows for the predictable synthesis of particular diastereomers of the resulting heterocyclic products. For example, the reaction of cis-1,2,3-triphenylaziridine with dimethyl dicyanofumarate gives a single stereoisomeric pyrrolidine (B122466) derivative, demonstrating the high degree of stereocontrol achievable. core.ac.uk

This principle has been extended to the synthesis of more complex polycyclic architectures. By incorporating the dipolarophile into the same molecule as the aziridine moiety, intramolecular [3+2] cycloaddition reactions can be initiated, leading to the formation of fused ring systems. While specific examples involving 1,2,3-triphenylaziridine itself in complex polycyclic syntheses are less commonly reported than for other aziridines, the fundamental reactivity it demonstrates has paved the way for the development of such strategies. The predictable stereochemical outcome of the cycloaddition is crucial in these applications for establishing the desired stereochemistry in the final polycyclic product.

The following table highlights the stereochemical outcomes of reactions involving substituted aziridines, illustrating the principles that apply to 1,2,3-triphenylaziridine.

| Aziridine Stereochemistry | Dipolarophile | Product Stereochemistry | Reference |

| cis-1,2,3-Triphenylaziridine | Dimethyl Dicyanofumarate | Single stereoisomer of pyrrolidine-3,4-dicarboxylate | core.ac.uk |

| trans-1-Methyl-2,3-diphenylaziridine | Aromatic Thioketones | cis-2,4-Diphenyl-1,3-thiazolidines | core.ac.uk |

| cis-1-Methyl-2,3-diphenylaziridine | Dimethyl Acetylenedicarboxylate | trans-2,5-Dihydro-1-methyl-2,5-diphenylpyrrole-3,4-dicarboxylate | core.ac.uk |

Broader Contributions to Aziridine and Azomethine Ylide Chemistry

The study of 1,2,3-triphenylaziridine has made significant contributions to the broader understanding of aziridine and azomethine ylide chemistry. Its well-defined structure and predictable reactivity have allowed it to serve as a model system for elucidating fundamental mechanistic principles of these classes of compounds.

One of the key contributions has been the clear demonstration of the thermal and photochemical interconversion of aziridines and azomethine ylides. scispace.comclockss.org The work on 1,2,3-triphenylaziridine helped to solidify the concept of azomethine ylides as key intermediates in the reactions of aziridines, particularly in [3+2] cycloaddition reactions. rsc.orgwikipedia.org This understanding has been pivotal in the development of a vast number of synthetic methodologies that utilize aziridines as precursors for nitrogen-containing heterocycles.

Furthermore, investigations into the reactions of the azomethine ylide derived from 1,2,3-triphenylaziridine with various dipolarophiles have provided insights into the factors governing the reactivity and selectivity of these cycloadditions. For instance, studies with highly electron-deficient dipolarophiles have revealed the potential for a stepwise reaction mechanism involving a zwitterionic intermediate, in contrast to the more common concerted pathway. core.ac.uk This has contributed to a more nuanced understanding of the pericyclic versus stepwise nature of [3+2] cycloaddition reactions.

The predictable stereochemical outcome of the ring-opening of cis- and trans-1,2,3-triphenylaziridine has been instrumental in verifying the Woodward-Hoffmann rules for electrocyclic reactions in heterocyclic systems. scispace.com The conrotatory opening of the C-C bond provides a classic example of these principles in action. core.ac.uk This fundamental understanding of the relationship between the stereochemistry of the aziridine and the resulting azomethine ylide has been foundational for the development of asymmetric cycloaddition reactions using chiral aziridines or catalysts.

In essence, while 1,2,3-triphenylaziridine may not be the most frequently used aziridine in complex natural product synthesis, its role as a workhorse for fundamental studies has been invaluable. The principles of reactivity, stereochemistry, and mechanism that have been elucidated through its study are now widely applied across the field of heterocyclic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.